

Application Notes: Thiourea as a Reagent for Converting Alkyl Halides to Thiols

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Compound of Interest

Compound Name: Thiourea

Cat. No.: B124793

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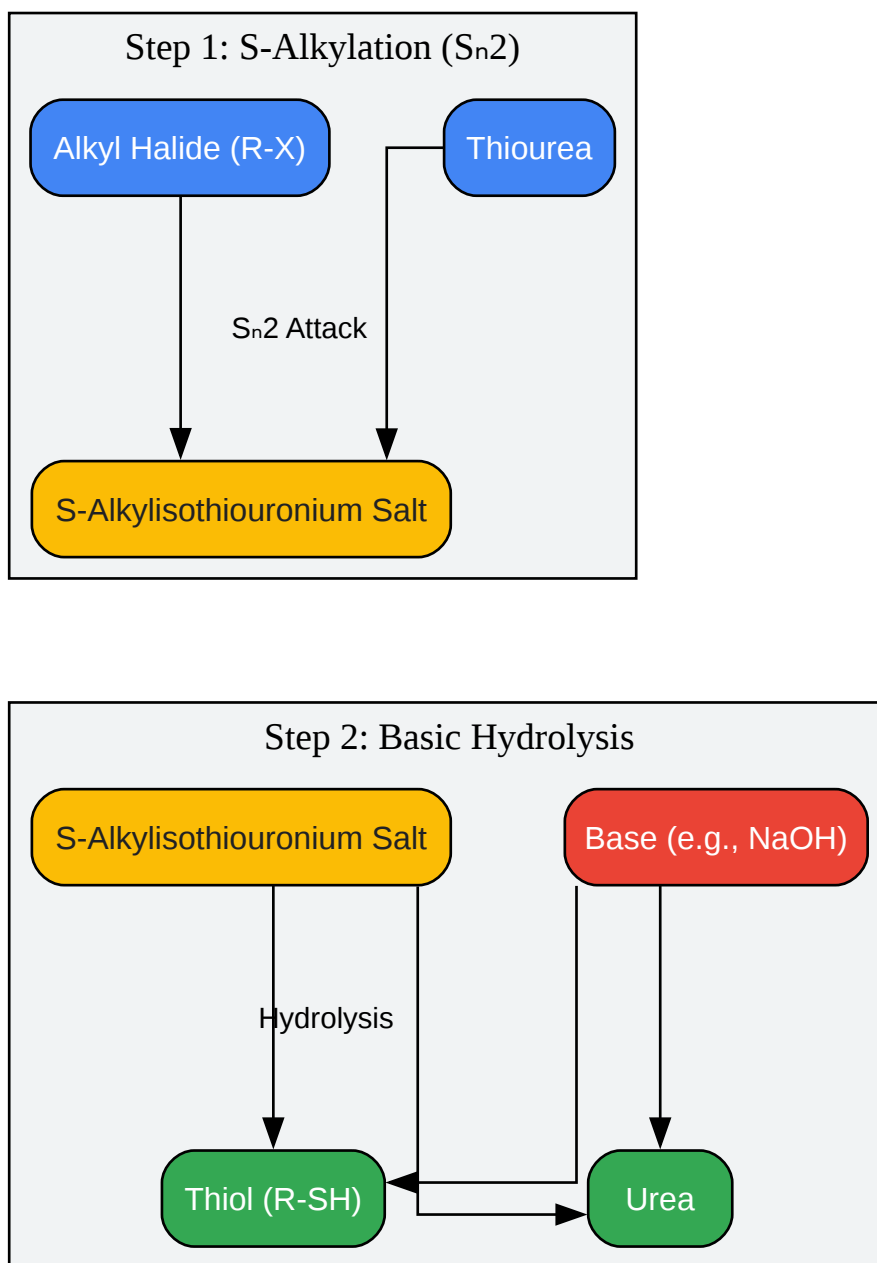
Introduction

The conversion of alkyl halides to thiols is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. While reagents like sodium hydrosulfide can be used, they are often associated with the liberation of highly toxic and malodorous hydrogen sulfide gas. The use of **thiourea** offers a convenient, two-step alternative that avoids the direct handling of H_2S and provides good yields, particularly for primary alkyl halides.[1][2] This method proceeds via a stable, often crystalline, S-alkylisothiuronium salt intermediate, which is subsequently hydrolyzed under basic conditions to furnish the desired thiol.[3][4]

Reaction Mechanism

The overall conversion involves two distinct steps:

- **S-Alkylation of Thiourea:** The sulfur atom in **thiourea** acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (S_N2) reaction.[5] This step forms a stable intermediate known as an S-alkylisothiuronium salt.[3]
- **Hydrolysis of the Isothiuronium Salt:** The intermediate salt is then treated with an aqueous base, such as sodium hydroxide or potassium hydroxide.[3][6] The hydroxide ion attacks the central carbon of the isothiuronium group, leading to the formation of the thiol (as a thiolate salt under the basic conditions) and urea as a byproduct.[4] Subsequent acidification of the reaction mixture protonates the thiolate to yield the final thiol product.



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Caption: Reaction mechanism for the two-step synthesis of thiols from alkyl halides.

Quantitative Data

The yield of thiols from this method is highly dependent on the structure of the alkyl halide. Primary alkyl halides and benzyl halides generally provide excellent yields. Secondary halides

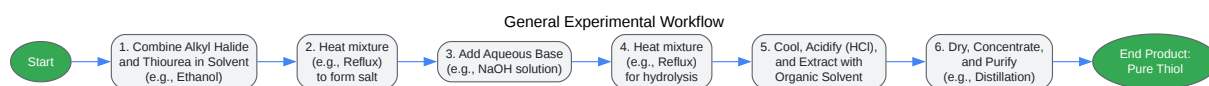
react more slowly and may produce elimination byproducts, while tertiary halides predominantly undergo elimination.[7]

Alkyl Halide Substrate	Product	Yield (%)	Purity (%)	Reference
2,4-Dimethoxybenzyl alcohol	2,4-Dimethoxybenzyl thiol	97	98	[7]
3,4-Dimethoxybenzyl alcohol	3,4-Dimethoxybenzyl thiol	94	96	[7]
2,4,6-Trimethoxybenzyl alcohol*	2,4,6-Trimethoxybenzyl thiol	95	97	[7]
Chloroacetylated Starch	Thiol-functionalized Starch	~83	Not Reported	[7]

Note: In these examples, the corresponding benzyl alcohols were first converted to the halides in situ with HBr before reacting with **thiourea**. [7]

Experimental Protocols

The following is a general two-step protocol for the synthesis of a thiol from a primary alkyl halide.



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